![molecular formula C8H8N2O3S2 B13531925 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid is a complex organic compound featuring a cyano group, an ethylsulfanyl group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-cyano-5-(ethylsulfanyl)-1,2-thiazole with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
科学的研究の応用
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-{[4-Cyano-5-(methylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid
- 2-{[4-Cyano-5-(propylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid
- 2-{[4-Cyano-5-(butylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid
Uniqueness
2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}acetic acid is unique due to the specific combination of functional groups and the ethylsulfanyl substituent. This combination imparts distinct chemical reactivity and biological activity compared to its analogs with different alkyl substituents.
特性
分子式 |
C8H8N2O3S2 |
|---|---|
分子量 |
244.3 g/mol |
IUPAC名 |
2-[(4-cyano-5-ethylsulfanyl-1,2-thiazol-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C8H8N2O3S2/c1-2-14-8-5(3-9)7(10-15-8)13-4-6(11)12/h2,4H2,1H3,(H,11,12) |
InChIキー |
NPBDXDLXEDUVQX-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C(=NS1)OCC(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


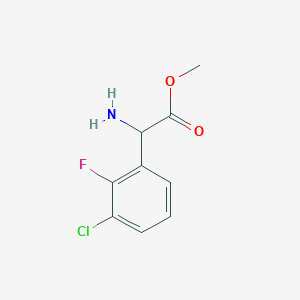
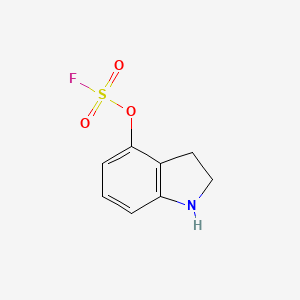
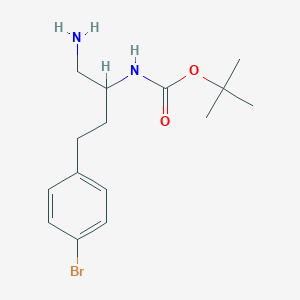


![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)

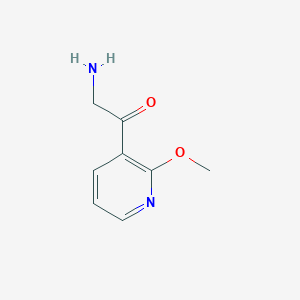
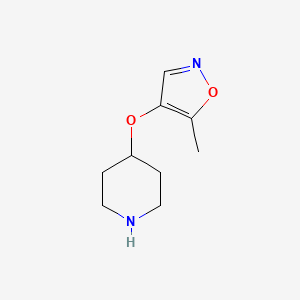
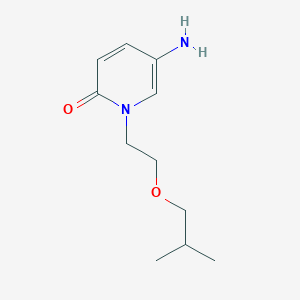
![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)

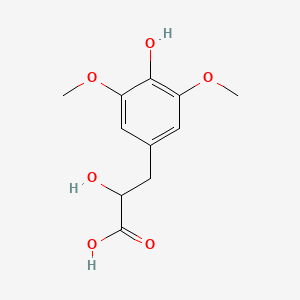
![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
